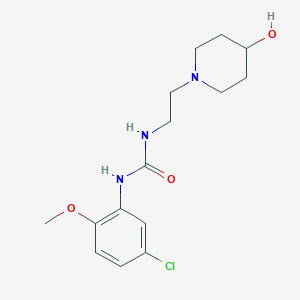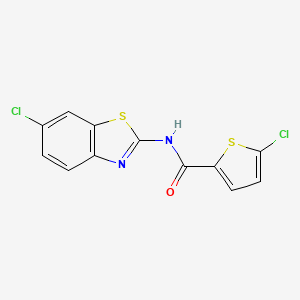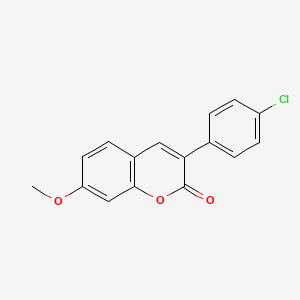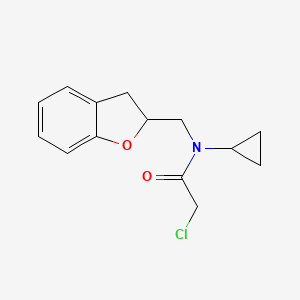![molecular formula C17H23N7O4 B2894591 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 938894-48-5](/img/structure/B2894591.png)
2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholinoethyl group, which is a common moiety in many bioactive compounds . The presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl group suggests that this compound might be a purine derivative, which are often found in DNA, RNA, and many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The presence of the morpholinoethyl group and the purine ring could make it susceptible to reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer Research
The structural complexity of this compound indicates potential as an antitumor agent. Its ability to interact with various biological pathways could be harnessed to develop novel cancer therapies. For instance, compounds with similar structures have been evaluated for their cytotoxic activity against colorectal cancer cells, suggesting that our compound could also be tested for its efficacy in inhibiting cell proliferation and inducing apoptosis in cancerous cells .
Molecular Biology
In molecular biology, this compound could serve as a base-specific modifying agent for RNA studies. Chemical probes like this are used to map the secondary structures of RNA by selectively modifying nucleotides in single-stranded regions, which is crucial for understanding RNA function .
Organic Synthesis
The compound’s morpholinoethyl group suggests utility in organic synthesis, particularly in the formation of heterocycles. It could act as a reagent in DMSO-based reactions to construct functionalized molecules, which are valuable in developing pharmaceuticals and other organic compounds .
Peptide Synthesis
Compounds with similar morpholinoethyl groups are known to facilitate peptide bond formation. This compound could potentially be used as a coupling reagent in peptide synthesis, aiding in the formation of long chains of amino acids, which are essential for protein construction .
Medicinal Chemistry
In medicinal chemistry, the compound could be explored for its potential as a precursor to N-heterocyclic carbene (NHC) complexes. These complexes have a range of applications, including serving as catalysts in various chemical reactions .
Mécanisme D'action
Target of Action
The primary targets of this compound are the unpaired guanine (G) and uracil (U) nucleotides in RNA . These nucleotides play a crucial role in the formation of RNA secondary structures, which are essential for various RNA functions .
Mode of Action
The compound interacts with its targets through a process known as chemical probing . It specifically reacts with the Watson-Crick face of single-stranded nucleotides , particularly the unpaired G and U nucleotides . This interaction results in changes in the conformation of the RNA, allowing the identification of RNA elements with potentially functional roles within biological contexts .
Biochemical Pathways
The compound’s interaction with RNA nucleotides affects the RNA secondary structure formation pathway . By reacting with unpaired G and U nucleotides, the compound can influence the folding and conformation of RNA, which in turn can impact the function of the RNA within the cell .
Pharmacokinetics
It’s known that the compound can react with rna nucleotides in intact cells , suggesting that it has the ability to penetrate cellular membranes and interact with its targets within the cellular environment.
Result of Action
The result of the compound’s action is the alteration of RNA conformation . By reacting with unpaired G and U nucleotides, the compound can induce changes in the secondary structure of RNA . These changes can potentially influence the function of the RNA, as RNA structure is often essential to biological function .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent accessibility of the RNA nucleotides can affect the compound’s ability to react with its targets . Additionally, the cellular context, including factors such as the presence of other biomolecules and the physicochemical conditions within the cell, can also influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-11-9-23-13-14(20(2)17(27)24(15(13)26)10-12(18)25)19-16(23)22(11)4-3-21-5-7-28-8-6-21/h9H,3-8,10H2,1-2H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYRAXCLZSNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)


